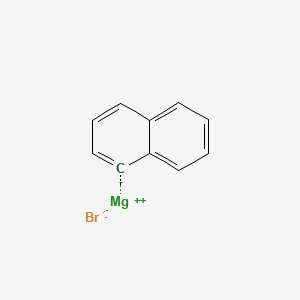

1-naphthylmagnesium bromide

Description

The exact mass of the compound Magnesium, bromo-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBWOINKHDKRAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883557 | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-55-9 | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 703-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Naphthylmagnesium Bromide from 1-Bromonaphthalene

<

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-naphthylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and emphasizes the critical aspects of process safety and optimization. By explaining the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge for the successful and safe execution of this important organometallic transformation.

Introduction: The Significance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and widely utilized classes of reagents in synthetic organic chemistry.[1] Their discovery by Victor Grignard in 1900, a milestone recognized with the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for the formation of carbon-carbon bonds.[2] The carbon-magnesium bond is highly polarized, imparting significant nucleophilic character to the carbon atom, effectively creating a carbanion synthon.[2][3]

Among these, aryl Grignard reagents, such as this compound, are invaluable intermediates. They serve as potent nucleophiles for a wide array of electrophiles, enabling the construction of complex molecular architectures.[4][5] The naphthalene moiety is a common scaffold in pharmaceuticals, agrochemicals, and materials science, making the efficient synthesis of its functionalized derivatives a topic of considerable interest. This compound, for instance, is a key precursor for the synthesis of 1-naphthoic acid and various unsymmetrical chiral diene ligands used in asymmetric catalysis.[4][6]

This guide will focus on the direct synthesis of this compound from 1-bromonaphthalene and magnesium metal, a classic yet nuanced oxidative addition reaction.[7]

Reaction Mechanism and Theoretical Considerations

The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[7] This process is heterogeneous, occurring on the surface of the magnesium metal.[8]

The Oxidative Addition Process

The reaction is initiated by the transfer of a single electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 1-bromonaphthalene.[9] This results in the formation of a radical anion, which then fragments to form a naphthyl radical and a bromide anion. The naphthyl radical subsequently reacts with the magnesium surface to form the organomagnesium species.

The Role of the Solvent

Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the successful formation and stabilization of Grignard reagents.[8][10] The lone pair of electrons on the ether oxygen atoms coordinate with the electron-deficient magnesium center, forming a soluble complex.[10] This coordination stabilizes the Grignard reagent and prevents its aggregation and precipitation. THF is often preferred for the synthesis of aryl Grignard reagents as it can better stabilize the reagent.[1][10]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and the halide.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks and troubleshooting guidance.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Notes |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1.0 eq | >98% | Should be freshly distilled or passed through activated alumina to remove impurities and moisture.[11] |

| Magnesium Turnings | Mg | 24.31 | 1.1 - 1.2 eq | >99.5% | Use fresh turnings.[12] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sufficient for a 0.25-0.5 M solution | Anhydrous, <50 ppm H₂O | Must be rigorously dried, typically by distillation from sodium/benzophenone. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Reagent grade | Used as an initiator.[2] |

| Inert Gas | N₂ or Ar | - | - | High purity | For maintaining an inert atmosphere. |

Equipment Setup

A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under a stream of inert gas immediately before use.[10][13]

Diagram of the Experimental Setup

Caption: Standard apparatus for Grignard reagent synthesis.

Step-by-Step Procedure

-

Preparation of the Magnesium: Place the magnesium turnings into the dried three-necked flask. Assemble the apparatus and flush the entire system with a gentle stream of inert gas for 10-15 minutes to exclude air and moisture.[13]

-

Initiation of the Reaction: Add a small amount of anhydrous THF to just cover the magnesium turnings. Add one or two small crystals of iodine.[6][10] The appearance of a brown color indicates the presence of iodine. In a separate dry flask, prepare a solution of 1-bromonaphthalene in the remaining anhydrous THF. Add a small portion (approx. 5-10%) of the 1-bromonaphthalene solution to the magnesium suspension via the dropping funnel.[14]

-

Confirmation of Initiation: Successful initiation is marked by several visual cues:

-

The appearance of fine bubbles on the surface of the magnesium turnings.[11]

-

A noticeable exotherm (the flask will become warm to the touch).[11][12]

-

The reaction mixture turning cloudy and greyish-brown.[10][11]

If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[14] Do not overheat. An ice bath should be kept on hand to control the reaction if it becomes too vigorous.[12][13]

-

Addition of the Aryl Halide: Once the reaction has initiated, begin the dropwise addition of the remaining 1-bromonaphthalene solution from the dropping funnel at a rate that maintains a gentle reflux.[10] The exothermic nature of the reaction should sustain the reflux. If the reaction slows, gentle heating can be applied.

-

Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted.[10] The resulting solution of this compound will be a dark, cloudy mixture.[15]

Characterization and Use

The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

The freshly prepared this compound solution should be used immediately for the best results.[10]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Action(s) |

| Reaction fails to initiate | - Passivated magnesium oxide layer on turnings.[2][8]- Wet glassware or solvent.[8][13]- Impure 1-bromonaphthalene.[11] | - Activate magnesium by crushing a few turnings with a glass rod, adding a few drops of 1,2-dibromoethane, or using ultrasound.[2][10]- Ensure all glassware is rigorously dried and use freshly distilled, anhydrous solvent.[10][13]- Purify the 1-bromonaphthalene by distillation.[11] |

| Low yield of Grignard reagent | - Wurtz coupling side reaction (formation of 1,1'-binaphthyl). | - Ensure slow, dropwise addition of the 1-bromonaphthalene solution to maintain a low concentration of the halide in the reaction mixture.[10] |

| Reaction becomes too vigorous | - Addition rate of 1-bromonaphthalene is too fast.- Insufficient heat dissipation. | - Immediately slow down or stop the addition.- Cool the reaction flask with an ice-water bath.[12][13] |

Logical Flow for Troubleshooting Grignard Synthesis

Caption: Troubleshooting flowchart for this compound synthesis.

Safety and Handling

5.1. Hazard Assessment

-

1-Bromonaphthalene: Irritant. Handle in a well-ventilated fume hood.

-

Magnesium Turnings: Flammable solid. Reacts with water to produce flammable hydrogen gas.[16][17]

-

Tetrahydrofuran (THF): Highly flammable liquid.[16] Can form explosive peroxides upon storage. Use only peroxide-free THF.

-

This compound: Corrosive, flammable, and reacts violently with water.[12][18] The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[12]

5.2. Personal Protective Equipment (PPE)

-

Flame-resistant lab coat.[12]

-

Appropriate chemical-resistant gloves (e.g., butyl rubber or thick nitrile).[18]

5.3. Engineering Controls

-

All operations must be conducted in a certified chemical fume hood.[16]

-

An inert atmosphere must be maintained throughout the reaction.[13]

-

Ensure an appropriate fire extinguisher (Class D for magnesium fires) is readily accessible.[17]

-

Have an ice bath ready to control the reaction temperature.[12][13]

Conclusion

The synthesis of this compound from 1-bromonaphthalene is a foundational procedure in organic synthesis. Success hinges on meticulous attention to anhydrous conditions, proper activation of the magnesium surface, and careful control of the reaction exotherm. By understanding the mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably prepare this valuable aryl Grignard reagent for use in a multitude of synthetic applications, from fundamental research to the development of novel therapeutics.

References

- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.

- PrepChem.com. (n.d.). Synthesis of this compound.

- Various Authors. (2022). What are Grignard reagent preparation precautions during preparation?. Quora.

- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene.

- Sigma-Aldrich. (n.d.). This compound 0.25M slurry tetrahydrofuran.

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- YouTube. (2019). making Grignard reagents.

- YouTube. (2024). Grignard reaction safety.

- American Chemical Society. (n.d.). Grignard Reaction.

- ECHEMI. (n.d.). This compound 703-55-9.

- Wikipedia. (n.d.). Grignard reagent.

- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Grignard Reagents.

- Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings.

- ChemicalBook. (n.d.). This compound.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Grignard Reactions of 1-Bromonaphthalene.

- BenchChem. (n.d.). Technical Support Center: Optimizing 1-Bromononane Grignard Reactions.

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

- Unknown. (n.d.). Grignard Reaction.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. This compound 0.25M slurry tetrahydrofuran 703-55-9 [sigmaaldrich.com]

- 5. This compound | 703-55-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. acs.org [acs.org]

- 13. quora.com [quora.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. echemi.com [echemi.com]

- 16. youtube.com [youtube.com]

- 17. media.laballey.com [media.laballey.com]

- 18. research.uga.edu [research.uga.edu]

An In-Depth Technical Guide to 1-Naphthylmagnesium Bromide: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1-naphthylmagnesium bromide. We will delve into its core properties, provide a validated protocol for its synthesis, discuss critical handling procedures, and explore its applications as a potent nucleophile in modern organic synthesis.

Core Compound Identification and Properties

This compound is an organometallic Grignard reagent valued for its ability to introduce the 1-naphthyl group into various molecular scaffolds. This functionality is particularly relevant in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

-

Appearance : Typically supplied and prepared as a light yellow to yellow slurry or solution, most commonly in tetrahydrofuran (THF).[4][5]

Physicochemical Data

The properties of this compound are heavily influenced by its solvent, which is almost always an ether like THF. The data below pertains to its common commercial form as a 0.25 M solution in THF.

| Property | Value | Source(s) |

| Boiling Point | 65 °C (of THF solution) | [2][4] |

| Density | 0.908 g/mL at 25 °C | [2][4] |

| Flash Point | -17 °C (-1.4 °F) (closed cup) | [2] |

| Sensitivity | Highly sensitive to air and moisture | [4][6] |

| Storage Temperature | 2–8 °C, under inert gas | [7][8] |

Synthesis Protocol: A Self-Validating System

The preparation of a Grignard reagent is a foundational technique in synthetic chemistry. The causality behind each step is critical for success, as the reagent's high reactivity makes it prone to deactivation by atmospheric moisture and oxygen. The following protocol is designed to be self-validating, where successful initiation is a clear indicator of properly anhydrous conditions.

Experimental Protocol: Preparation of this compound

Objective: To prepare a solution of this compound in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium (Mg) turnings

-

1-Bromonaphthalene (purified by distillation if necessary)[9]

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as an initiator)

-

Nitrogen or Argon gas supply

Methodology:

-

Glassware Preparation: All glassware (a three-neck round-bottom flask, condenser, and addition funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a positive pressure of inert gas (N₂ or Ar). This ensures the complete removal of adsorbed water.

-

Reagent Setup:

-

Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Add a single crystal of iodine. The purple color of the iodine serves as a visual indicator; its disappearance upon reaction signifies the activation of the magnesium surface.

-

In the addition funnel, prepare a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous THF.

-

-

Reaction Initiation:

-

Add a small volume of the 1-bromonaphthalene/THF solution to the magnesium turnings.

-

If the reaction does not begin spontaneously (indicated by gentle bubbling and the fading of the iodine color), gently warm the flask with a heat gun. Successful initiation is marked by the appearance of a cloudy, grayish solution.[10]

-

-

Reagent Formation:

-

Once the reaction is initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents an overly exothermic reaction.

-

After the addition is complete, continue to stir the mixture and maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[11]

-

-

Completion and Storage: The resulting dark slurry is the this compound reagent. It should be used immediately or stored in a tightly sealed container under an inert atmosphere at 2-8 °C.

Workflow Visualization

Caption: Synthesis workflow for this compound.

Safety, Handling, and Trustworthiness

The trustworthiness of any experiment involving Grignard reagents hinges on meticulous technique. Due to their pyrophoric and water-reactive nature, stringent safety protocols are non-negotiable.

Hazard Identification: this compound solution is classified with multiple hazards:

-

H225: Highly flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

-

H351: Suspected of causing cancer.[2]

-

EUH014: Reacts violently with water.[2]

Handling Protocols:

-

Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (N₂ or Ar) using Schlenk line techniques or a glovebox.[12][13]

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves, and tightly fitting safety goggles with a face shield.[13]

-

Quenching and Disposal: Unused reagent must be quenched carefully. Slowly add the Grignard solution to a cooled, stirred solution of a proton source like isopropanol or saturated ammonium chloride, ensuring the temperature is controlled. Never add water directly to the reagent.

Authoritative Applications in Synthesis

The nucleophilic carbon atom attached to magnesium makes this compound an excellent tool for forming new carbon-carbon bonds. This capability is exploited in both academic research and industrial drug development.

A. Synthesis of Chiral Ligands

A key application is in the preparation of unsymmetrical chiral diene ligands.[2][3][14] The bulky, rigid 1-naphthyl group can impart significant steric hindrance, which is instrumental in creating a specific chiral environment around a metal center. This is a cornerstone of asymmetric catalysis, where such ligands are used to control the stereochemical outcome of reactions, leading to enantiomerically pure products—a critical requirement in modern pharmaceuticals.

B. Development of Anti-Proliferative Agents

The reagent serves as a crucial starting material for synthesizing bioactive molecules with potential therapeutic value.[14] For instance, it is used to create methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate, a compound identified for its anti-proliferative activity.[2][3] This demonstrates the reagent's direct utility in medicinal chemistry for building novel molecular frameworks for drug discovery.

C. Carboxylation to Form 1-Naphthoic Acid

A classic and highly reliable reaction is the carboxylation of the Grignard reagent with carbon dioxide (either gaseous or solid dry ice) to produce 1-naphthoic acid.[9] This acid is a versatile intermediate for further functionalization, such as conversion to amides or esters.[15]

Reaction Pathway Visualization

Caption: General reaction pathway of this compound.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). This compound solution. Retrieved from [Link]

-

Alfa Aesar. (2009). Material Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Org. Syn. Coll. Vol. 2, 425. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL 1-NAPHTHYLACETATE. Org. Syn. Coll. Vol. 6, 615. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 703-55-9. Retrieved from [Link]

-

SLS. (n.d.). 2-Methyl-1-naphthylmagnesium b | 563692-50ml | SIGMA-ALDRICH. Retrieved from [Link]

-

Sarpong, R. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound , 0.25 M solution slurry in THF. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-萘溴化镁 溶液 0.25 M slurry in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 703-55-9 [chemicalbook.com]

- 4. This compound CAS#: 703-55-9 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound , 0.25 M solution slurry in THF - Amerigo Scientific [amerigoscientific.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. home.miracosta.edu [home.miracosta.edu]

- 13. researchgate.net [researchgate.net]

- 14. This compound solution | Krackeler Scientific, Inc. [krackeler.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Potent Nucleophile: An In-depth Technical Guide to the Formation of 1-Naphthylmagnesium Bromide

Abstract

This technical guide provides a comprehensive exploration of the formation mechanism of 1-naphthylmagnesium bromide, a vital Grignard reagent in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details, practical experimental considerations, and the critical parameters governing the successful synthesis of this powerful nucleophile. We will dissect the widely accepted radical-based mechanism, explore the pivotal role of the solvent and magnesium activation, and provide a validated experimental protocol.

Introduction: The Enduring Significance of Grignard Reagents

For over a century, organomagnesium halides, or Grignard reagents, have been indispensable tools in the synthetic chemist's arsenal.[1][2] Discovered by Victor Grignard in 1900, these reagents are celebrated for their ability to form new carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1][2] The Grignard reagent is formed by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[3][4] The resulting organometallic species, with its highly polarized carbon-magnesium bond, behaves as a potent nucleophile, readily attacking electrophilic centers such as carbonyl carbons.[4][5]

This compound, derived from 1-bromonaphthalene, is a particularly valuable Grignard reagent. Its applications span from the synthesis of chiral ligands for asymmetric catalysis to the creation of complex polycyclic aromatic systems and novel anti-proliferative compounds.[6][7] A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring process safety and reproducibility.

The Core Mechanism: A Radical Pathway on the Magnesium Surface

The formation of a Grignard reagent is not a simple insertion of magnesium into the carbon-halogen bond. Instead, it is a complex heterogeneous reaction that occurs on the surface of the magnesium metal.[8][9] While the exact mechanism has been a subject of extensive research, the prevailing evidence points towards a radical-based pathway, specifically a single electron transfer (SET) process.[1][3][10]

The generally accepted mechanism for the formation of this compound can be broken down into the following key steps:

-

Initiation: Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond in 1-bromonaphthalene.[1][3] This forms a radical anion intermediate.

-

Propagation: Radical and Anion Formation: The unstable radical anion rapidly fragments, cleaving the carbon-bromine bond to generate a 1-naphthyl radical and a bromide anion. The 1-naphthyl radical can then react with the magnesium surface in one of two ways:

-

It can accept a second electron from the magnesium to form a 1-naphthyl anion.

-

It can directly react with a magnesium radical cation (Mg•+) formed on the surface.

-

-

Termination: Grignard Reagent Formation: The resulting 1-naphthyl anion and the bromide anion then combine with a magnesium dication (Mg²⁺) on the surface to form the this compound.

This entire process is facilitated by the ethereal solvent, which plays a crucial role in stabilizing the forming Grignard reagent.

Visualizing the Mechanism

Caption: The single electron transfer (SET) mechanism for the formation of this compound.

The Critical Role of Experimental Parameters

The successful and efficient formation of this compound is highly dependent on several key experimental parameters. A failure to control these factors can lead to low yields, the formation of unwanted byproducts, or a complete failure of the reaction to initiate.

Magnesium Activation: Overcoming the Passivation Layer

A primary obstacle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[11] This layer is unreactive towards the organic halide and must be disrupted to expose the fresh, reactive magnesium surface.[8][11] Several methods are employed for magnesium activation:

-

Mechanical Activation: Physically crushing the magnesium turnings with a dry glass rod can break the oxide layer and expose a fresh surface.[12]

-

Chemical Activation:

-

Iodine (I₂): A small crystal of iodine is often added to the reaction. The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[11][12]

-

1,2-Dibromoethane (DBE): This is a highly reactive alkyl halide that readily reacts with magnesium, producing ethylene gas and magnesium bromide.[11][12] This process cleans the magnesium surface, preparing it for reaction with the less reactive 1-bromonaphthalene.

-

Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also serves to dry the reaction mixture.[9][13]

-

The Indispensable Solvent: More Than Just a Medium

The choice of solvent is critical for the formation and stability of the Grignard reagent. Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for two primary reasons:

-

Aprotic Nature: Grignard reagents are extremely strong bases and will react with any protic solvents, like water or alcohols, in a vigorous acid-base reaction.[14][15] This would quench the Grignard reagent, forming naphthalene and rendering it useless for the desired reaction.[14] Therefore, strictly anhydrous conditions are mandatory.[11][14]

-

Solvation and Stabilization: The lone pair of electrons on the oxygen atom of the ether solvent coordinates with the electron-deficient magnesium atom of the Grignard reagent.[5][16][17] This solvation stabilizes the Grignard reagent in solution, preventing its decomposition.[4][16] THF is often preferred for the formation of aryl Grignard reagents as it is a better coordinating solvent than diethyl ether.[4][17]

Purity of 1-Bromonaphthalene

The purity of the 1-bromonaphthalene starting material is also crucial. Any moisture or acidic impurities present can quench the Grignard reagent as it forms, leading to reduced yields.[14] If the purity is questionable, it is advisable to purify the 1-bromonaphthalene, for instance, by distillation, before use.[18]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed protocol for the laboratory-scale preparation of this compound.

Reagents and Materials

| Reagent/Material | Quantity | Moles | Purity/Grade |

| Magnesium Turnings | 1.21 g | 0.05 | >99.5% |

| 1-Bromonaphthalene | 10.35 g (7.0 mL) | 0.05 | >98% |

| Anhydrous Tetrahydrofuran (THF) | 50 mL | - | Dri-Solv or equivalent |

| Iodine | 1 crystal | - | Reagent Grade |

Apparatus

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Drying tubes (filled with CaCl₂)

Procedure

-

Apparatus Setup and Inert Atmosphere: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. The apparatus should be equipped with drying tubes to protect the reaction from atmospheric moisture.

-

Magnesium Activation: Place the magnesium turnings and a small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under a stream of inert gas until the iodine sublimes and its purple vapor is visible. Allow the flask to cool to room temperature.

-

Solvent Addition: Add approximately 20 mL of anhydrous THF to the flask to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of 1-bromonaphthalene in the remaining 30 mL of anhydrous THF. Add about 1-2 mL of this solution to the stirred magnesium suspension.

-

Observation of Initiation: A successful initiation is indicated by the disappearance of the iodine color, the appearance of turbidity, and a gentle refluxing of the solvent.[11] If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1-bromonaphthalene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the this compound Grignard reagent.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Analysis

While Grignard reagents are typically used in situ, their formation and concentration can be monitored. Techniques such as titration with a known amount of a protic acid (like water or alcohol) followed by back-titration can be used to determine the concentration of the active Grignard reagent. Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed for characterization, although the reactive nature of the reagent requires careful sample handling.[2][19][20][21]

Conclusion

The formation of this compound, while a standard procedure in organic synthesis, is a mechanistically intricate process that demands meticulous attention to experimental detail. A comprehensive understanding of the single electron transfer mechanism, the critical importance of magnesium activation, and the absolute necessity of anhydrous, aprotic solvents are the cornerstones of a successful synthesis. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can reliably prepare this potent nucleophile, unlocking its vast potential in the synthesis of novel and complex molecular architectures.

References

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Lohse-Müller, A. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

Ishikawa, H. et al. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates. Chemical Communications. [Link]

-

Mullins, R. J. et al. Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. National Institutes of Health. [Link]

-

SATHEE. Chemistry Grignard Reaction Mechanism. [Link]

-

ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

-

Deitmann, E. et al. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. [Link]

-

National Institutes of Health. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. [Link]

-

Quora. What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? [Link]

-

Homework.Study.com. Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the solvent is besides dissolving the reagents. [Link]

-

Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Garst, J. F. et al. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

-

Roberts, J. D. et al. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society. [Link]

-

Stevens, E. making Grignard reagents. YouTube. [Link]

-

Salinger, R. M. & Mosher, H. S. Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. phenylmagnesium bromide. [Link]

-

Perlego. Grignard Reagent | Overview & Research Examples. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Naphthalene from 1-Bromonaphthalene. [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. [Link]

-

Organic Syntheses. 1-d-ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYLBUTANAL-1-d. [Link]

-

Reddit. Grignard reagent for 1,8-dibromonaphthalene : r/chemistry. [Link]

-

Ashby, E. C. & Smith, T. L. Kinetics and mechanism of a one-step alternative to the Grignard reaction. RSC Publishing. [Link]

-

Web Pages. 6. Grignard Reaction. [Link]

-

Journal of Chemical Education. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

-

Journal of the American Chemical Society. The preparation of "2-bromo-naphthalene". [Link]

-

ResearchGate. The preparation of β‐naphthoic acid from β‐naphthylmagnesium bromide. [Link]

-

Bartoli, G. et al. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]

-

University of Missouri–St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 4. leah4sci.com [leah4sci.com]

- 5. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]

- 6. 1-ナフチルマグネシウムブロミド 溶液 0.25 M slurry in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 703-55-9 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. homework.study.com [homework.study.com]

- 16. quora.com [quora.com]

- 17. adichemistry.com [adichemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Solubility of 1-Naphthylmagnesium Bromide: A Comparative Analysis of THF and Diethyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unraveling the Solubility Disparity: THF as the Superior Solvent

The enhanced solubility of 1-naphthylmagnesium bromide in THF compared to diethyl ether can be attributed to fundamental differences in the solvent's molecular structure and its interaction with the Grignard reagent.[1] THF, a cyclic ether, possesses oxygen lone pairs that are more sterically accessible for coordination to the magnesium center compared to the more encumbered oxygen in diethyl ether.[1] This superior coordinating ability has profound implications for the structure of the Grignard reagent in solution.

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric form (RMgX) and its dimeric or oligomeric aggregates, as well as the disproportionation products, dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[2] The solvent plays a pivotal role in shifting this equilibrium.

In Tetrahydrofuran (THF):

Due to its strong Lewis basicity and chelating nature, THF effectively coordinates with the magnesium atom, favoring the formation of monomeric this compound-THF complexes.[3] This solvation shell effectively shields the magnesium center, preventing the formation of halide bridges that lead to less soluble dimeric and oligomeric species.[3] Consequently, Grignard solutions in THF tend to be less viscous and can be prepared at higher concentrations.

In Diethyl Ether:

Diethyl ether, being a weaker Lewis base than THF, is less effective at solvating the magnesium center.[4] This leads to a greater propensity for the Grignard reagent to exist in associated forms, such as halogen-bridged dimers or larger aggregates.[2] These larger, less polar species have reduced solubility in the ether solvent, often resulting in cloudy suspensions or precipitation at higher concentrations.

The Schlenk Equilibrium: A Visual Representation

The influence of the solvent on the aggregation state of this compound can be visualized through the Schlenk equilibrium.

Caption: The Schlenk Equilibrium in Diethyl Ether vs. THF.

Quantitative Solubility: A Comparative Look at Phenylmagnesium Bromide

Direct quantitative solubility data for this compound is scarce in the literature. However, data for a closely related aryl Grignard reagent, phenylmagnesium bromide, provides a valuable point of comparison and reinforces the principles outlined above.

| Solvent | Typical Commercially Available Concentration | Reference(s) |

| Tetrahydrofuran (THF) | ~1.0 M | [1][5] |

| Diethyl Ether | ~3.0 M | [6] |

While at first glance, the higher commercial concentration of phenylmagnesium bromide in diethyl ether might seem contradictory, it is important to note that these are commercially optimized formulations. The inherent solubility and stability of the monomeric species in THF generally allow for more reliable and reproducible preparations, making it the preferred solvent for many applications, especially for less reactive aryl halides.[7]

Experimental Protocols

The following protocols provide a framework for the preparation and concentration determination of this compound. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Protocol 1: Preparation of this compound in THF

This protocol is adapted from established procedures for the synthesis of aryl Grignard reagents.

Materials:

-

Magnesium turnings

-

1-Bromonaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, addition funnel, and an inert gas inlet. Place the magnesium turnings and a small crystal of iodine in the flask.

-

Initiation: Add a small portion of anhydrous THF to the flask to just cover the magnesium turnings. In the addition funnel, prepare a solution of 1-bromonaphthalene in the remaining anhydrous THF.

-

Add a small amount of the 1-bromonaphthalene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

-

Addition: Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark, cloudy solution is the this compound reagent.

Protocol 2: Determination of this compound Concentration by Titration

This method provides a reliable way to determine the molar concentration of the active Grignard reagent, which is a crucial step for quantitative solubility studies.[7]

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Anhydrous 1,4-dioxane

-

Salophen or 1,10-phenanthroline as indicator

-

Anhydrous THF

-

Standardized solution of sec-butanol in xylene

-

Burette and titration flask (all glassware must be flame-dried)

Procedure:

-

Indicator Solution: In a flame-dried titration flask under an inert atmosphere, dissolve a small amount of the indicator (salophen or 1,10-phenanthroline) in anhydrous THF.

-

Sample Preparation: Add a precisely measured volume of the this compound solution to the titration flask.

-

Titration: Titrate the Grignard solution with the standardized sec-butanol solution. The endpoint is indicated by a persistent color change (e.g., from orange to purple with salophen).

-

Calculation: The molarity of the this compound solution can be calculated using the following equation:

Molarity (Grignard) = [Molarity (sec-butanol) x Volume (sec-butanol)] / Volume (Grignard)

Workflow for Solubility Determination

Caption: General workflow for determining the solubility of this compound.

Practical Implications and Recommendations

For researchers and drug development professionals, the choice between THF and diethyl ether for reactions involving this compound has significant practical consequences:

-

Higher Yields and Cleaner Reactions: The superior solvating power of THF often leads to higher yields and cleaner reaction profiles, with fewer side products arising from aggregated Grignard species.

-

Formation from Less Reactive Halides: THF is particularly advantageous for the preparation of Grignard reagents from less reactive aryl bromides and chlorides.[7]

-

Safety and Handling: Both THF and diethyl ether are highly flammable and can form explosive peroxides. Appropriate safety precautions, including working in a well-ventilated fume hood and using freshly distilled or inhibitor-free solvents, are essential.

References

-

Phenylmagnesium bromide. (n.d.). In Wikipedia. Retrieved from [Link]

-

PHENYLMAGNESIUM BROMIDE. (n.d.). LookChem. Retrieved from [Link]

-

Schlenk equilibrium. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenylmagnesium Bromide Tetrahydrofuran Solution. (n.d.). Wolfa. Retrieved from [Link]

-

Phenylmagnesium bromide solution, 3.0 M In Diethyl ether. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Phenylmagnesium bromide. (n.d.). PubChem. Retrieved from [Link]

-

Lin, M., Tesconi, M., & Tischler, M. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International journal of pharmaceutics, 369(1-2), 47–52. [Link]

-

Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical chemistry, 95(5), 2706–2712. [Link]

- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4), 231-240.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Ethereal solvents are optimal for use in Grignard reactions for all of th.. - Filo. (2024, December 25). Retrieved from [Link]

- Synthesis of Organometallic Compounds. (n.d.). John Wiley & Sons.

- Teoh, W. H., Mammucari, R., & Foster, N. R. (2013). Solubility of organometallic complexes in supercritical carbon dioxide: A review. Journal of Organometallic Chemistry, 724, 102-116.

-

Koszinowski, K., & Böhrer, P. (2016). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. Chemistry (Weinheim an der Bergstrasse, Germany), 22(23), 7793–7801. [Link]

-

Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. (n.d.). ResearchGate. Retrieved from [Link]

-

An introduction to Grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

-

Grignard reagent. (n.d.). In Wikipedia. Retrieved from [Link]

- Knochel, P., et al. (2011). Organic Syntheses, 88, 10.

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

The Composition of Grignard Compounds. VI. The Nature of Association in Tetrahydrofuran and Diethyl Ether Solutions. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Chen, Z. N., Fu, G., & Xu, X. (2012). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & biomolecular chemistry, 10(47), 9491–9500. [Link]

-

Chem 334: Grignard Reaction. (2016, February 11). YouTube. Retrieved from [Link]

Sources

- 1. Phenylmagnesium Bromide | 100-58-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. lookchem.com [lookchem.com]

- 6. Phenylmagnesium bromide solution, 3.0 M In Diethyl ether 100-58-3 India [ottokemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Stability and Storage of 1-Naphthylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the critical factors influencing the stability and optimal storage conditions for 1-naphthylmagnesium bromide. This organometallic compound, a potent nucleophile in organic synthesis, demands careful handling to ensure its efficacy and safety. This document moves beyond simplistic protocols to offer a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your research and development endeavors.

The Nature of this compound: Beyond the Simple RMgX Formula

This compound, like all Grignard reagents, exists in solution as a complex equilibrium of species, not as a simple monomeric molecule.[1] This dynamic state, known as the Schlenk equilibrium, is fundamental to understanding its reactivity and stability.[2]

The equilibrium involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂). The position of this equilibrium is significantly influenced by the solvent.[2]

Caption: The Schlenk Equilibrium for Grignard Reagents.

Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are essential for the stability and solubility of Grignard reagents. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the organometallic species.[3] THF, being a more polar and sterically accessible Lewis base than diethyl ether, generally provides superior stabilization, shifting the Schlenk equilibrium and enhancing the reagent's stability.[4][5]

Factors Governing the Stability of this compound Solutions

The chemical integrity of this compound is paramount for reproducible and successful synthetic outcomes. Several factors can compromise its stability, leading to a decrease in the concentration of the active reagent and the formation of undesirable byproducts.

Solvent Choice: A Critical Determinant of Stability

The choice of solvent is not merely a matter of solubility; it directly impacts the stability of the Grignard reagent.

-

Tetrahydrofuran (THF): This is the most commonly used and recommended solvent for the preparation and storage of this compound. Its strong coordinating ability effectively solvates the magnesium center, leading to a more stable solution.[1]

-

Diethyl Ether: While also a suitable solvent, diethyl ether is less effective at stabilizing Grignard reagents compared to THF due to its lower polarity and the greater rotational freedom of its ethyl groups.[4][5]

-

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF has shown comparable or even superior performance in some Grignard reactions.[6] It offers the advantage of being derived from renewable resources and can lead to improved yields and simplified work-ups.[6] For aryl Grignard reagents, 2-MeTHF has demonstrated performance equivalent to THF and diethyl ether.[7]

Temperature: The Kinetic Controller of Degradation

As with most chemical reagents, temperature plays a crucial role in the stability of this compound. Lower temperatures slow down the rates of decomposition reactions.

| Storage Temperature | Expected Stability | Rationale |

| Room Temperature (~20-25 °C) | Limited | Higher kinetic energy increases the frequency of decomposition reactions. Not recommended for long-term storage. |

| Refrigerated (2-8 °C) | Good | Significantly reduces the rate of degradation. This is the recommended temperature for short to medium-term storage.[8] |

| Frozen (≤ -20 °C) | Excellent | Offers the best long-term stability by minimizing molecular motion and reactivity. |

Atmospheric Exposure: The Invisible Threat

This compound is highly sensitive to both oxygen and moisture, making handling under an inert atmosphere a strict requirement.

-

Reaction with Moisture: Grignard reagents are potent bases and will readily react with water to protonate the carbanion, forming naphthalene and magnesium hydroxybromide. This reaction is irreversible and leads to a direct loss of the active reagent.

-

Reaction with Oxygen: Exposure to oxygen leads to the formation of magnesium alkoxide species. This oxidation process not only consumes the Grignard reagent but can also introduce impurities into the reaction mixture.

Therefore, all manipulations of this compound must be conducted using standard air-free techniques, such as a Schlenk line or a glovebox, under an inert atmosphere of nitrogen or argon.

Recommended Storage Conditions and Handling Procedures

To ensure the longevity and reactivity of this compound solutions, the following storage and handling protocols are essential.

Storage

-

Container: Store in a tightly sealed, dry, amber glass bottle to protect from light and moisture. The use of a Sure/Seal™ bottle or a similar system with a septum-lined cap is highly recommended to allow for the withdrawal of the reagent via syringe under an inert atmosphere.

-

Atmosphere: The container should be flushed with a dry, inert gas such as nitrogen or argon before sealing. A positive pressure of the inert gas should be maintained.

-

Temperature: For long-term storage, a temperature of 2-8°C is recommended.[8] For extended periods, storage in a freezer at -20°C is preferable.

-

Labeling: Clearly label the container with the name of the reagent, its concentration (with the date of the last titration), the solvent, and the date of preparation or receipt.

Handling

-

Inert Atmosphere: Always handle this compound solutions under a positive pressure of dry nitrogen or argon.

-

Dry Glassware: All glassware and syringes must be thoroughly dried before use, typically by oven-drying and cooling under a stream of inert gas.

-

Syringe Transfer: Use a dry, gas-tight syringe to withdraw the reagent from the storage bottle. Before drawing the liquid, flush the syringe with the inert gas from the headspace of the bottle.

-

Disposal: Any unreacted Grignard reagent should be quenched cautiously. A common method is the slow addition of the Grignard solution to a stirred, cooled solution of a protic solvent like isopropanol or ethanol in an inert solvent like toluene.

Quality Control: Ensuring the Potency of Your Reagent

The concentration of a this compound solution can decrease over time, even under the best storage conditions. Therefore, it is crucial to determine the accurate concentration of the active Grignard reagent before use, especially in stoichiometric-sensitive reactions.

Titration Methods

Several reliable titration methods are available for determining the concentration of Grignard reagents.

Method 1: Titration with Iodine in the Presence of Lithium Chloride

This method is highly recommended for its accuracy and sharp endpoint.

Protocol:

-

To a dry, argon-flushed flask, add a precisely weighed amount of iodine (I₂).

-

Dissolve the iodine in anhydrous THF saturated with lithium chloride (LiCl). This results in a brown solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the this compound solution dropwise from a burette with vigorous stirring.

-

The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent.

Method 2: Titration with Diphenylacetic Acid

This method relies on the deprotonation of a weak acid by the Grignard reagent.

Protocol:

-

To a dry, argon-flushed flask, add a precisely weighed amount of diphenylacetic acid.

-

Dissolve the acid in anhydrous THF.

-

Add a few drops of a suitable indicator, such as 1,10-phenanthroline.

-

Titrate with the this compound solution until a persistent color change is observed.

Caption: Experimental workflow for the titration of this compound.

Analytical Monitoring of Impurities

Over time, or due to improper handling, this compound solutions can accumulate impurities. The primary degradation products are naphthalene (from reaction with moisture) and naphthol derivatives (from reaction with oxygen).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A small aliquot of the Grignard solution can be carefully quenched and then analyzed by GC-MS.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the stability of Grignard reagents over time.[13] Changes in the characteristic signals of the 1-naphthyl group and the appearance of new signals corresponding to degradation products can provide valuable information about the integrity of the solution.

Conclusion: A Commitment to Quality and Safety

The successful application of this compound in complex organic syntheses is intrinsically linked to its stability and purity. By understanding the chemical principles that govern its stability, implementing rigorous storage and handling protocols, and regularly verifying its concentration, researchers can ensure the reliability and reproducibility of their results. This in-depth guide provides the foundational knowledge to not only use this powerful reagent effectively but also to do so with the highest standards of safety and scientific integrity.

References

-

Whitesides, G. M., Witanowski, M., & Roberts, J. D. (1965). Magnetic Resonance Spectroscopy: The Configurational Stability of Primary Grignard Reagents. 3,3-Dimethylbutylmagnesium Chloride. Journal of the American Chemical Society, 87(13), 2854–2862. [Link]

-

Whitesides Research Group at Harvard University. (n.d.). Magnetic Resonance Spectroscopy: The Configurational Stability of Primary Grignard Reagents. 3,3-Dimethylbutylmagnesium Chloride. Retrieved from [Link]

-

Request PDF. (2025). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy. [Link]

-

Wikipedia. (2023). Schlenk equilibrium. [Link]

-

ACS Publications. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters. [Link]

-

ResearchGate. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. [Link]

-

BioProcess International. (2007). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

-

Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from [Link]

-

PMC - NIH. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. [Link]

-

ERIC. (2007). The GC-MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Journal of Chemical Education. [Link]

-

PMC - NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

-

ACS Publications. (2009). The Grignard Reagents. Organometallics. [Link]

-

Green Chemistry (RSC Publishing). (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. [Link]

-

The Royal Society of Chemistry. (n.d.). SRN2 SI (CC). Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). This compound solution. Retrieved from [Link]

-

J. Org. Chem. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

-

Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. This compound 0.25M slurry tetrahydrofuran 703-55-9 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ijarse.com [ijarse.com]

- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 8. 2-萘溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. microchemlab.com [microchemlab.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Advent of a Naphthyl Nucleophile: An In-depth Technical Guide to the Discovery and History of 1-Naphthylmagnesium Bromide

For the vanguard of chemical innovation—researchers, scientists, and drug development professionals—this guide illuminates the historical significance and enduring utility of 1-naphthylmagnesium bromide. We move beyond a mere recitation of facts to explore the scientific rationale and experimental nuances that have defined this pivotal Grignard reagent.

Introduction: A New Era in Carbon-Carbon Bond Formation

The turn of the 20th century marked a revolutionary period in organic chemistry. The groundbreaking work of French chemist Victor Grignard, building upon the initial observations of his mentor Philippe Barbier, unlocked a powerful new method for forming carbon-carbon bonds.[1][2] Grignard's discovery of organomagnesium halides, now universally known as Grignard reagents, was a paradigm shift, providing a versatile and accessible tool for nucleophilic additions and substitutions.[3][4] For this monumental contribution, Grignard was awarded the Nobel Prize in Chemistry in 1912.[2][5]

At its core, the Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond, typically in an ethereal solvent, to generate a highly polar organomagnesium species.[3] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center in the organic halide to a potent nucleophile in the Grignard reagent. It is within this broader context of chemical innovation that the specific history and application of this compound unfold.

The Emergence of an Aryl Grignard Reagent: A Historical Perspective

While the early focus of Grignard's work was on alkylmagnesium halides, the extension of this methodology to aromatic systems quickly followed. The synthesis of aryl Grignard reagents opened new avenues for the construction of complex aromatic molecules.

A pivotal moment in the history of this compound came in 1931, with a publication in the esteemed journal Organic Syntheses by the influential American chemist Henry Gilman, along with Nina B. St. John and F. Schulze.[1][6] This paper detailed a robust and reliable method for the preparation of this compound and its subsequent carbonation to yield 1-naphthoic acid.[1] The inclusion of this procedure in Organic Syntheses signified that the preparation of this compound was not merely a laboratory curiosity but a well-established and important synthetic tool for the broader chemical community.

The work of Gilman and his contemporaries solidified the place of aryl Grignard reagents, including this compound, as indispensable reagents in the synthetic chemist's toolkit.[1]

Synthesis of this compound: A Practical and Mechanistic Overview

The preparation of this compound follows the general principles of Grignard reagent synthesis, though with specific considerations pertinent to the aromatic system. The most common method involves the reaction of 1-bromonaphthalene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7]

Key Experimental Protocol

The following is a representative, detailed procedure for the laboratory-scale synthesis of this compound:

Materials:

-

Magnesium turnings

-

1-Bromonaphthalene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove any adsorbed moisture and then fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine is added. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the surface of the metal.

-

Reagent Addition: A solution of 1-bromonaphthalene in the anhydrous ethereal solvent is added to the dropping funnel. A small portion of this solution is added to the flask to initiate the reaction, which is often evidenced by a gentle reflux and a change in the appearance of the magnesium surface.

-

Reaction Maintenance: Once the reaction has started, the remainder of the 1-bromonaphthalene solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and heated under reflux for a period to ensure complete consumption of the starting materials.

The resulting solution of this compound is then ready for use in subsequent reactions.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will protonate the nucleophilic carbon and quench the reagent. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for a successful reaction.

-

Ethereal Solvents: Solvents like diethyl ether and THF are essential for stabilizing the Grignard reagent. The lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium center, forming a soluble complex.

-

Initiation: The reaction between the organic halide and the magnesium metal can sometimes be difficult to initiate due to the passivating oxide layer. The use of initiators like iodine, or mechanical methods such as crushing the magnesium, helps to expose a fresh, reactive metal surface.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The properties of this compound are typically documented for its solutions in common ethereal solvents.

| Property | Value (for 0.25 M solution in THF) |

| CAS Number | 703-55-9 |

| Molecular Formula | C₁₀H₇BrMg |

| Molecular Weight | 231.37 g/mol |

| Appearance | Slurry or solution |

| Boiling Point | ~65 °C (of THF) |

| Density | ~0.908 g/mL at 25 °C |

Applications in Organic Synthesis

This compound is a versatile nucleophile used in a variety of organic transformations. Its utility stems from its ability to introduce the 1-naphthyl group into a wide range of molecules.

Carbonation to form 1-Naphthoic Acid

As demonstrated in the seminal 1931 paper by Gilman et al., one of the primary applications of this compound is its reaction with carbon dioxide (in the form of dry ice) to produce 1-naphthoic acid after an acidic workup.[1][6] This reaction provides a straightforward and high-yielding route to this important carboxylic acid.

Reactions with Carbonyl Compounds

Like other Grignard reagents, this compound readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

Synthesis of Chiral Ligands and Biologically Active Molecules

More contemporary applications of this compound include its use in the synthesis of specialized chemical entities. It has been employed in the preparation of unsymmetrical chiral diene ligands, which are valuable in asymmetric catalysis.[8] Furthermore, it serves as a starting material in the synthesis of novel compounds with potential antiproliferative activity, highlighting its relevance in medicinal chemistry and drug development.[8]

Caption: Key reaction pathways of this compound.

Conclusion

From its foundational roots in the pioneering era of organometallic chemistry to its modern applications in asymmetric synthesis and medicinal chemistry, this compound has proven to be a reagent of enduring value. The detailed procedures, first robustly documented by Henry Gilman and his colleagues, have provided generations of chemists with a reliable method for introducing the 1-naphthyl moiety. Understanding the history and the scientific principles behind the synthesis and application of this important Grignard reagent provides a deeper appreciation for the tools that continue to shape the landscape of chemical innovation.

References

-

Gilman, H., St. John, N. B., & Schulze, F. (1931). α-NAPHTHOIC ACID. Organic Syntheses, 11, 80. [Link]

-

NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 1912. Retrieved from [Link]

-

Erickson, L. E. (1962). The Grignard Reagents: Their Preparation. Digital Commons @ Ursinus College. [Link]

-

A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(1), 1-7. [Link]

- Wakefield, B. J. (1999). Organomagnesium Methods in Organic Synthesis. Academic Press.

-

A Snippet of Grignard Reagent's Histroy. Resonance, 18(8), 776-783. [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 1-naphthylacetate. Retrieved from [Link]

- Google Patents. (n.d.). Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids.

-

Internet Archive. (n.d.). Full text of "كتب كيمياء متنوعة chemistry books". Retrieved from [Link]

-

Fagnou, K., & Lautens, M. (2003). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 103(1), 169–196. [Link]

-

Bailey, W. F., & Wachter-Jurcsak, N. (2000). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 65(23), 7772–7775. [Link]

-

MDPI. (2020). Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue. Molecules, 25(15), 3352. [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of β‐naphthoic acid from β‐naphthylmagnesium bromide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. ijpsm.com [ijpsm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RU2536591C2 - Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound 0.25M slurry tetrahydrofuran 703-55-9 [sigmaaldrich.com]

theoretical yield calculation for 1-naphthylmagnesium bromide synthesis

An In-Depth Technical Guide to the Theoretical Yield Calculation for 1-Naphthylmagnesium Bromide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of this compound, a critical Grignard reagent in organic synthesis. Moving beyond a simple procedural outline, this document delves into the core principles governing the reaction, the meticulous process of calculating theoretical yield, and the critical experimental variables that dictate success. The content herein is structured to empower researchers with the foundational knowledge and practical insights required for optimizing this synthesis and accurately predicting its outcome.

Foundational Principles: The Grignard Reaction

The formation of an organomagnesium halide, or Grignard reagent, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The synthesis of this compound proceeds via the reaction of 1-bromonaphthalene with magnesium metal in an ethereal solvent, typically tetrahydrofuran (THF).[2][3][4]

The overall balanced chemical equation for this reaction is:

C₁₀H₇Br + Mg → C₁₀H₇MgBr

This reaction is a redox process where magnesium metal undergoes oxidative addition to the carbon-bromine bond of 1-bromonaphthalene.[5] The resulting Grignard reagent is a potent nucleophile and a strong base, making it a versatile tool in synthetic chemistry.[1][6]

The Core Calculation: Determining Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[7][8] The calculation is a stoichiometric exercise that hinges on identifying the limiting reactant.[9][10]

Step-by-Step Calculation Protocol

-

Determine the Moles of Each Reactant:

-

Calculate the number of moles of 1-bromonaphthalene using its mass and molar mass.

-

Calculate the number of moles of magnesium using its mass and molar mass.

-

-

Identify the Limiting Reactant:

-